molecular formula C9H20ClNO2 B13413270 2-(2-Piperidinoethoxy)ethanol Hydrochloride CAS No. 87630-97-5

2-(2-Piperidinoethoxy)ethanol Hydrochloride

Cat. No.: B13413270
CAS No.: 87630-97-5
M. Wt: 209.71 g/mol
InChI Key: OEOYQXROEWJSNM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinoethoxy)ethanol Hydrochloride typically involves the reaction of 2-(2-chloroethoxy)ethanol with piperidine under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinoethoxy)ethanol Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(2-Piperidinoethoxy)ethanol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of cellular processes and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinoethoxy)ethanol Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Piperidinoethoxy)ethanol: Similar structure but without the hydrochloride group.

    2-(2-Morpholinoethoxy)ethanol: Contains a morpholine ring instead of a piperidine ring.

    2-(2-Pyrrolidinoethoxy)ethanol: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(2-Piperidinoethoxy)ethanol Hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in various solvents and its reactivity make it a valuable intermediate in pharmaceutical synthesis and other applications.

Properties

CAS No.

87630-97-5

Molecular Formula

C9H20ClNO2

Molecular Weight

209.71 g/mol

IUPAC Name

2-(2-piperidin-1-ylethoxy)ethanol;hydrochloride

InChI

InChI=1S/C9H19NO2.ClH/c11-7-9-12-8-6-10-4-2-1-3-5-10;/h11H,1-9H2;1H

InChI Key

OEOYQXROEWJSNM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOCCO.Cl

Origin of Product

United States

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